1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
Scientific Research Applications
1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde typically involves the condensation of pyridine-3-carboxaldehyde with pyrrole under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(Pyridin-3-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(Pyridin-3-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- 1-(Pyridin-4-yl)-1H-pyrrole-3-carbaldehyde
- 1-(Pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
Uniqueness
1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the pyridine and pyrrole rings, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-pyridin-3-ylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-3-5-12(7-9)10-2-1-4-11-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJCJYNRNBFCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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